
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide, also known as ETTA, is a chemical compound that has been extensively studied for its potential use in scientific research. ETTA is a thiazole-based compound that has shown promise in various fields of research, including neuroscience, cancer biology, and immunology.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity : Some derivatives of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide have been synthesized and evaluated for their potential antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) in the Journal of Enzyme Inhibition and Medicinal Chemistry found that certain compounds in this category exhibited considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activities : Research by Saravanan et al. (2010) in the International Journal of Pharma and Bio Sciences identified that novel thiazole derivatives, related to the compound , demonstrated significant antimicrobial activities. This study specifically highlighted their efficacy against various bacterial and fungal strains (Saravanan et al., 2010).
Anticancer Agents : A study by Evren et al. (2019) in Phosphorus, Sulfur, and Silicon and the Related Elements synthesized new derivatives and studied their anticancer activity. The research indicated promising results against certain cancer cell lines, with some compounds exhibiting high selectivity and apoptosis percentage (Evren et al., 2019).
Antibacterial and Antifungal Activities : Tang et al. (2019) also synthesized benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety and evaluated them for antibacterial, antifungal, and antiviral activities. Their results indicated good efficacy against specific pathogens (Tang et al., 2019).
Anti-Inflammatory Activity : Research by Sunder and Maleraju (2013) in Drug Invention Today synthesized derivatives of the compound and tested them for anti-inflammatory activity. Some of the derivatives showed significant anti-inflammatory properties (Sunder & Maleraju, 2013).
Synthesis of Arylidene Compounds : Azeez and Abdullah (2019) reported the synthesis of arylidene compounds from derivatives, including the preparation of related compounds through various chemical reactions. These compounds were also tested for antimicrobial activity (Azeez & Abdullah, 2019).
Selective β3-Adrenergic Receptor Agonists : Maruyama et al. (2012) in the Chemical & Pharmaceutical Bulletin synthesized N-phenyl-(2-aminothiazol-4-yl)acetamides derivatives as potential drugs for obesity and type 2 diabetes. They showed potent agonistic activity against human β3-adrenergic receptors (Maruyama et al., 2012).
Eigenschaften
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S2/c1-3-27-19-7-5-6-16-13-20(28-22(16)19)18-14-30-23(24-18)25-21(26)12-15-8-10-17(11-9-15)29-4-2/h5-11,13-14H,3-4,12H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXFJRAAELGYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2581435.png)
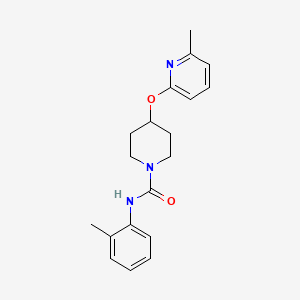
![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2581437.png)
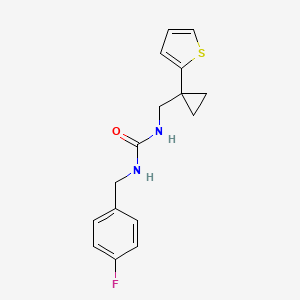
![(1R,4R,5R)-1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2581441.png)
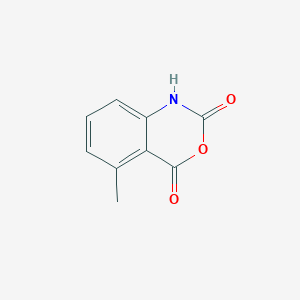
![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide](/img/structure/B2581445.png)
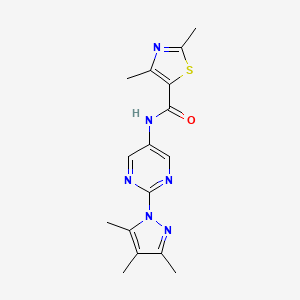
![N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2581447.png)
![5-(N-([2,4'-bipyridin]-4-ylmethyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2581450.png)

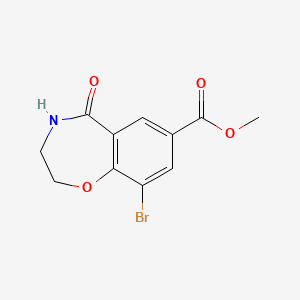
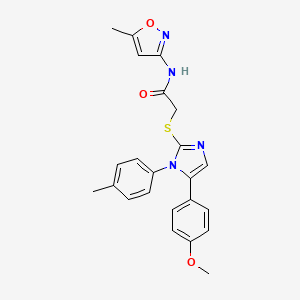
![6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2581458.png)